3-Chloro-2-methoxybenzoic acid chloride
Description
3-Chloro-2-methoxybenzoic acid chloride (CAS: 3260-93-3 derivative) is a reactive acyl chloride derived from 3-chloro-2-methoxybenzoic acid. The parent acid is synthesized via chlorination of ortho-methoxybenzoic acid, yielding 3-chloro-2-methoxybenzoic acid as a major product and 5-chloro-2-methoxybenzoic acid as a minor isomer under hypochlorite conditions . The acid chloride is typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, enabling nucleophilic acyl substitution reactions to form amides, esters, and other derivatives .
Key properties of the parent acid include a molecular weight of 186.59 g/mol, density of 1.352 g/cm³, boiling point of 306.4°C, and flash point of 139.1°C . These properties influence the reactivity and handling of its acid chloride derivative.
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
3-chloro-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3 |
InChI Key |
NMJDWNDGFCTDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1Cl)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
(a) 4-Chloro-2-Methoxybenzoic Acid Chloride
- CAS : 57479-70-6
- Molecular Formula : C₈H₆Cl₂O₂
- Properties : Melting point 143–147°C, distinct from the 3-chloro isomer due to steric and electronic effects of the chlorine substituent at the 4-position.
- Reactivity : The 4-chloro derivative exhibits reduced electrophilicity compared to the 3-chloro isomer, as the chlorine at the para position exerts a weaker electron-withdrawing effect on the carbonyl group .
(b) 5-Chloro-2-Methoxybenzoic Acid Chloride
- Synthesis: Formed as a minor product during chlorination of ortho-methoxybenzoic acid with sodium hypochlorite .
- Applications : Less commonly used in drug synthesis due to steric hindrance from the methoxy group at the 2-position and chlorine at the 5-position, which may reduce binding affinity in biological targets .
Functional Group Variants
(a) 3-Chloro-2-Methoxybenzonitrile
- CAS : 55877-79-7
- Molecular Formula: C₈H₆ClNO
- Properties : A nitrile derivative with a molecular weight of 167.59 g/mol. Unlike the acid chloride, this compound is stable at 0–6°C and used in palladium-catalyzed cross-coupling reactions .
- Reactivity : The nitrile group offers distinct reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines, which are less accessible with acid chlorides .
(b) 3,5-Dichloro-2-Methoxybenzoic Acid Chloride
Methoxy-Substituted Derivatives
(a) 3-Chloro-5-Methoxybenzoic Acid Chloride
- CAS : 164650-68-4 (aldehyde precursor)
- Applications : Used in niclosamide analogs for antiparasitic drug development. The 5-methoxy group alters electronic properties, reducing metabolic degradation compared to the 2-methoxy isomer .
(b) 4-Chloro-3-Methoxybenzoic Acid Chloride
Research Findings and Challenges
- Synthetic Challenges : The 3-chloro-2-methoxy isomer undergoes chlorodecarboxylation as a side reaction when exposed to chlorine water, forming 2-chloroanisole . This side reaction is less prevalent in the 4-chloro and 5-chloro isomers.
- Drug Design : Derivatives of 3-chloro-2-methoxybenzoic acid chloride exhibit higher binding affinity to NLRP3 inflammasome inhibitors compared to 4-chloro analogs, attributed to optimal steric alignment .
- Thermal Stability : The 3-chloro-2-methoxy acid chloride decomposes at temperatures above 140°C, necessitating controlled conditions during reactions .
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